N'-[(E)-anthracen-9-ylmethylidene]-2,4-dichlorobenzohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is known for its photophysical properties, and a dichlorobenzohydrazide group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Anthracene-9-carboxylic acid derivatives.
Reduction: Anthracene-9-methylamine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s photophysical properties allow it to interact with light, making it useful in applications such as fluorescence sensing and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2,4-DICHLOROBENZOHYDRAZIDE is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or other light-based interactions. Additionally, the dichlorobenzene group enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C22H14Cl2N2O |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C22H14Cl2N2O/c23-16-9-10-19(21(24)12-16)22(27)26-25-13-20-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)20/h1-13H,(H,26,27)/b25-13+ |
InChI Key |
FAELPIWUFCBGQO-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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